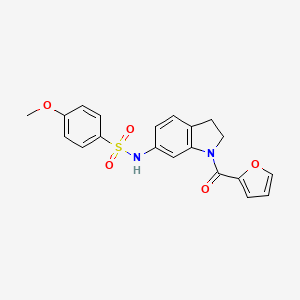

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide core linked to a substituted indole scaffold. The indole moiety is further functionalized with a furan-2-carbonyl group at the 1-position (Fig. 1). This compound belongs to a class of sulfonamides known for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h2-9,12-13,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDURVJVBQYCWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a distinctive structure consisting of:

- Furan ring : Contributes to the compound's reactivity and biological properties.

- Indoline moiety : Known for diverse biological activities, including anticancer effects.

- Benzenesulfonamide group : Enhances solubility and biological activity.

The molecular formula of this compound is C18H17N3O4S, with a molecular weight of approximately 373.41 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Preparation of intermediates : Synthesis of indole and furan derivatives.

- Coupling reactions : Formation of the final product through specific reaction conditions using various reagents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 0.19 ± 0.04 | |

| MDA-MB-231 (breast) | 0.23 ± 0.05 | |

| NCI-H460 (lung) | 0.42 ± 0.07 |

These results suggest that the compound may inhibit cell proliferation by disrupting microtubule organization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. The presence of the indoline structure is particularly significant as it is associated with various anti-inflammatory mechanisms .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of tubulin polymerization : This disrupts microtubule dynamics, essential for cell division.

- Induction of apoptosis : The compound may downregulate anti-apoptotic proteins, enhancing apoptosis in cancer cells .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic potential against a panel of human cancer cell lines using the MTT assay. The results indicated that the compound had superior potency compared to standard drugs like Combretastatin-A4 (CA-4), particularly against breast cancer cells .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the furan and indoline moieties significantly affect the biological activity, with certain substitutions enhancing anticancer efficacy .

- Comparative Analysis : The compound was compared with other benzenesulfonamide derivatives, highlighting its unique structural features that contribute to its distinct biological profile .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide exhibits promising anticancer properties. Studies have shown that it can be synthesized and tested against various cancer cell lines to evaluate its efficacy. The compound's structural components, particularly the indoline structure, are known for their potential to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. The presence of the furan and indoline rings may facilitate interactions with molecular targets involved in inflammatory pathways, making it a candidate for further pharmacological studies.

Organic Synthesis and Catalysis

Catalytic Applications

Due to the reactivity of the furan ring, this compound can serve as a catalyst in various organic reactions. Its application in green chemistry is particularly noteworthy, as it may contribute to environmentally friendly synthesis processes.

Synthetic Versatility

The compound can undergo several chemical reactions, including oxidation and reduction, allowing for the synthesis of various derivatives. This versatility makes it a valuable building block in synthetic organic chemistry, facilitating the development of novel compounds with enhanced biological activities.

Biological Studies

Mechanism of Action

Understanding the mechanism of action of this compound is crucial for its application in drug discovery. Interaction studies focus on how this compound binds to specific enzymes or receptors, modulating their activity and influencing cellular processes. Binding affinity assessments and functional assays are commonly employed to evaluate its biological effects.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparisons with other structurally similar compounds. For instance:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methoxy-N-(thiophen-2-yl)benzenesulfonamide | Thiophene instead of furan | Antimicrobial properties |

| Indoline Derivatives | Indoline core | Anticancer and anti-inflammatory effects |

| Furan-based Compounds | Furan ring | Diverse biological activities |

This table illustrates how the distinctive combination of structural elements in this compound may contribute to its unique biological profile and therapeutic potential.

Industrial Applications

Material Science

In addition to its medicinal applications, this compound has potential uses in material science due to its unique properties. It can be utilized in developing innovative materials with specific functionalities, which may find applications in various industries.

Sustainable Chemical Processes

The compound's role as a catalyst in organic reactions aligns with the growing emphasis on sustainable chemical processes. Its application in green chemistry not only enhances reaction efficiency but also reduces environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several sulfonamide derivatives:

Functional Comparisons

Biological Activity :

- KN-93 : A well-characterized Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, leveraging its sulfonamide core for competitive binding .

- N-(4-Methoxyphenyl)benzenesulfonamide : Studied for antimicrobial properties, with the methoxy group enhancing interaction with bacterial enzymes .

- Target Compound : Hypothesized to exhibit kinase inhibition (analogous to KN-93) or antimicrobial activity due to the sulfonamide moiety. The furan group may confer metabolic stability or π-π stacking interactions .

Synthetic Pathways :

- The target compound’s synthesis likely involves coupling 4-methoxybenzenesulfonamide with a furan-2-carbonyl-indoline precursor, paralleling methods used for TBS-protected sulfonamides (e.g., silylation and nucleophilic substitution) .

- KN-93 requires multi-step functionalization of the sulfonamide core with chlorophenyl-propenyl groups, complicating its synthesis compared to simpler analogs .

Research Findings and Data

Key Studies on Structural Analogs

Crystallographic Analysis :

- N-(4-Methoxyphenyl)benzenesulfonamide exhibits a planar sulfonamide group (S–N bond: 1.633 Å), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- Fluorinated analogs (e.g., N-(4-fluorophenyl)-4-methoxybenzenesulfonamide) show enhanced Hirshfeld surface interactions (e.g., F···H contacts), improving crystallinity .

Biological Evaluations :

- KN-93 demonstrates IC₅₀ values in the low micromolar range (1–5 µM) for CaMKII inhibition, attributed to its bulky substituents blocking ATP-binding pockets .

- Simpler sulfonamides (e.g., N-(4-methoxyphenyl) derivatives) exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus .

Hypotheses for the Target Compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.